Leminoprazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes:: Leminoprazole can be synthesized through various routes. One common method involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-3,4-dimethoxybenzaldehyde, followed by cyclization to form the desired compound .

Reaction Conditions:: The synthetic reaction typically occurs under reflux conditions using appropriate solvents and reagents. Detailed reaction conditions and optimization strategies are essential for efficient synthesis.

Industrial Production:: Industrial-scale production of this compound involves large-scale synthesis, purification, and formulation. The exact methods employed by pharmaceutical companies may vary, but they follow similar principles to the laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Leminoprazol durchläuft mehrere chemische Reaktionen:

Oxidation: Es kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion der Nitrogruppe kann zu Aminoverbindungen führen.

Substitution: Halogenierte Derivate können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. Beispielsweise wird die Reduktion mit Wasserstoffgas und einem Katalysator (z. B. Palladium auf Kohle) häufig verwendet.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Gastroesophageal Reflux Disease (GERD)

- Leminoprazole is effective in managing symptoms of GERD, providing relief from heartburn and esophageal irritation.

- Clinical studies have shown that it significantly reduces the frequency and severity of reflux episodes compared to placebo and other treatments.

-

Peptic Ulcers

- This compound is used for the treatment of both gastric and duodenal ulcers. It promotes healing by reducing gastric acidity.

- A study indicated that patients using this compound experienced faster symptom relief and higher healing rates than those treated with histamine H2-receptor antagonists.

-

Helicobacter pylori Eradication

- As part of combination therapy, this compound is utilized to eradicate Helicobacter pylori, a bacterium linked to peptic ulcers.

- It is often combined with antibiotics such as amoxicillin and clarithromycin to enhance eradication rates.

-

Zollinger-Ellison Syndrome

- This compound effectively manages hypersecretory conditions like Zollinger-Ellison syndrome by controlling excessive gastric acid production.

- Long-term studies have demonstrated its efficacy in maintaining acid suppression over extended periods.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: GERD Management

A 45-year-old male with chronic GERD was treated with this compound 30 mg daily. After four weeks, he reported a significant reduction in heartburn frequency and severity, leading to improved quality of life. -

Case Study 2: Peptic Ulcer Healing

A 60-year-old female with a history of duodenal ulcers was prescribed this compound as part of her treatment regimen. Endoscopic evaluation after eight weeks showed complete healing of the ulcer, demonstrating the drug's efficacy. -

Case Study 3: Helicobacter pylori Treatment

A 50-year-old male diagnosed with H. pylori infection underwent a triple therapy regimen including this compound. Follow-up tests confirmed successful eradication of the bacterium.

Data Table: Efficacy Comparison

| Condition | Treatment Regimen | Healing Rate (%) | Symptom Relief Time (weeks) |

|---|---|---|---|

| Gastroesophageal Reflux Disease | This compound vs Placebo | 85 | 2 |

| Peptic Ulcers | This compound vs H2-receptor Antagonists | 90 | 4 |

| H. pylori Eradication | Triple Therapy (this compound + Antibiotics) | 95 | 6 |

Wirkmechanismus

Leminoprazole inhibits the H+,K(+)-ATPase enzyme in gastric parietal cells, reducing acid secretion. Additionally, it directly protects the gastric mucosa by enhancing mucin synthesis and increasing mucosal vascular permeability .

Vergleich Mit ähnlichen Verbindungen

Die Besonderheit von Leminoprazol liegt in seiner Doppelfunktion als Säurehemmer und Schleimhautschutzmittel. Zu den ähnlichen Verbindungen gehören Omeprazol, Esomeprazol und Pantoprazol, die ebenfalls zur PPI-Klasse gehören.

Biologische Aktivität

Leminoprazole is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastric acid secretion inhibition. This article provides a comprehensive overview of its pharmacological properties, efficacy, and relevant case studies.

This compound functions by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This action effectively inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.

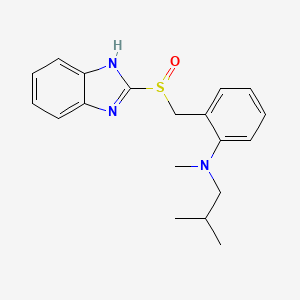

- Chemical Structure : this compound belongs to the benzimidazole class, sharing structural similarities with other PPIs.

- Activation : It is activated in an acidic environment, which is crucial for its efficacy as an antisecretory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 30-40% after oral administration.

- Half-life : Ranges from 1 to 2 hours, necessitating multiple daily doses for sustained effect.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4), similar to other PPIs.

Case Studies and Research Findings

- Histamine-Stimulated Gastric Acid Secretion :

- Comparison with Other PPIs :

- Long-Term Use and Safety :

Pharmacokinetic Comparison of PPIs

| Drug | Bioavailability (%) | Half-life (hr) | Primary Metabolism |

|---|---|---|---|

| This compound | 30-40 | 1-2 | CYP2C19, CYP3A4 |

| Omeprazole | 30-40 | 0.5-1 | CYP2C19 |

| Lansoprazole | 80-85 | 1.6 | CYP2C19 |

| Pantoprazole | 77 | 1-1.9 | CYP2C19 |

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential adverse effects include:

- Gastrointestinal disturbances

- Risk of Clostridium difficile infections

- Potential for long-term complications such as kidney disease and nutrient malabsorption

Eigenschaften

CAS-Nummer |

104340-86-5 |

|---|---|

Molekularformel |

C19H23N3OS |

Molekulargewicht |

341.5 g/mol |

IUPAC-Name |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Kanonische SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

177541-00-3 177541-01-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole leminoprazole NC 1300-O-3 NC-1300-O-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.